molecular formula C10H7BrCl2N2 B8290821 2-(1-Bromoethyl)-3,5-dichloroquinoxaline

2-(1-Bromoethyl)-3,5-dichloroquinoxaline

Número de catálogo: B8290821
Peso molecular: 305.98 g/mol
Clave InChI: WSNLUCGMAIXJIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-Bromoethyl)-3,5-dichloroquinoxaline is a useful research compound. Its molecular formula is C10H7BrCl2N2 and its molecular weight is 305.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 2-(1-Bromoethyl)-3,5-dichloroquinoxaline

The synthesis of this compound typically involves the bromination of ethyl groups attached to a quinoxaline structure. The synthetic routes often utilize brominated reagents and can be optimized through various conditions to enhance yield and purity. For instance, the use of secondary amines in boiling solvents has been reported as an effective method for synthesizing quinoxaline derivatives with low toxicity and significant biological activity .

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit notable anticancer properties. For example, compounds derived from quinoxalines have shown IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7. These compounds demonstrate selective targeting capabilities towards cancerous cells, suggesting their potential as candidates for cancer treatments .

Antimicrobial Properties

Studies have highlighted the antimicrobial efficacy of quinoxaline derivatives against a range of bacterial strains. The presence of specific functional groups within the compound structure enhances its ability to inhibit microbial growth effectively. The synthesized derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been suggested that derivatives of quinoxaline can modulate inflammatory responses by inhibiting specific receptors associated with inflammation pathways. This action can be beneficial in treating conditions like atopic dermatitis and other skin diseases characterized by excessive cell proliferation and inflammatory responses .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study A series of quinoxaline derivatives were tested against HCT-116 and MCF-7 cell lines, showing IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent anticancer activity .
Antimicrobial Activity Evaluation Quinoxaline derivatives exhibited significant inhibition against tested microbial strains, with some compounds showing enhanced activity due to specific substituents on the quinoxaline core .
Anti-inflammatory Mechanism The compound demonstrated the ability to inhibit endothelial cell migration induced by inflammatory stimuli, suggesting its potential use in modulating inflammatory diseases .

Propiedades

Fórmula molecular

C10H7BrCl2N2

Peso molecular

305.98 g/mol

Nombre IUPAC

2-(1-bromoethyl)-3,5-dichloroquinoxaline

InChI

InChI=1S/C10H7BrCl2N2/c1-5(11)8-10(13)15-9-6(12)3-2-4-7(9)14-8/h2-5H,1H3

Clave InChI

WSNLUCGMAIXJIZ-UHFFFAOYSA-N

SMILES canónico

CC(C1=NC2=C(C(=CC=C2)Cl)N=C1Cl)Br

Origen del producto

United States

Synthesis routes and methods

Procedure details

3,5-Dichloro-2-ethylquinoxaline (1.10 Kg, 4.84 mol) was dissolved in CCl4 (4.4 L) at rt. 1,3-dibromo-5,5-dimethylhydantoin (762 g, 2.66 mol) and benzoyl peroxide (116 g, 0.48 mol) were then added. The resulting suspension was heated at reflux for 2 h. At this time LC-MS analysis showed that the reaction was complete. After cooling to rt white crystals formed in the reaction vessel. The white crystals were collected by filtration, washed with saturated aqueous NaHCO3 (3×5 L), and dried under high vacuum to give 2-(1-bromoethyl)-3,5-dichloroquinoxaline as a white solid (1.05 Kg). 1H NMR (DMSO-d6) δ ppm 8.04-8.12 (m, 2H), 7.78-7.90 (m, 1H), 5.76-5.84 (m, 1H), 2.09 (d, J=6.7 Hz, 3H). Mass Spectrum (ESI) m/z=304.8 [(M+1) (79Br)], 306.9 [(M+1) (81Br)].
Name
3,5-Dichloro-2-ethylquinoxaline
Quantity
1.1 kg
Type
reactant
Reaction Step One
Name
Quantity
4.4 L
Type
solvent
Reaction Step One
Quantity
762 g
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.